molecular formula C20H20N4O3S B3012801 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 897476-05-0

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B3012801
CAS No.: 897476-05-0
M. Wt: 396.47
InChI Key: YCLRNWOCPFQJKU-UHFFFAOYSA-N
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Description

Its unique structure, which includes a benzo[d]thiazole ring, a piperazine ring, and a nitrophenyl group, makes it an interesting subject for research in drug development, molecular interactions, and disease mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the piperazine ring and the nitrophenyl group. Common reagents used in these reactions include ethylamine, thionyl chloride, and piperazine. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenated compounds for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce a variety of oxidized products .

Scientific Research Applications

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating molecular interactions and cellular processes.

    Medicine: It has potential as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and piperazine-containing molecules. Examples include:

  • (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone
  • (4-(4-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone .

Uniqueness

What sets (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-14-4-3-5-17-18(14)21-20(28-17)23-12-10-22(11-13-23)19(25)15-6-8-16(9-7-15)24(26)27/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLRNWOCPFQJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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